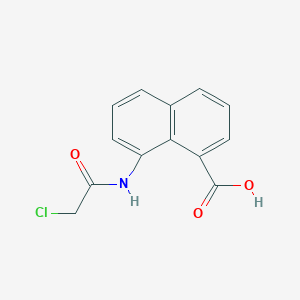
4-Aminopiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2. It is a derivative of piperidine, featuring an amino group at the fourth position and two keto groups at the second and sixth positions. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of L-glutamine, catalyzed by specific enzymes. For instance, the enzyme IdgS, derived from microbial sources, can catalyze the cyclization of L-glutamine to form this compound . This process involves the formation of a thioester intermediate, which is then cyclized and oxidized to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to ensure high enantioselectivity and yield. The use of immobilized enzymes and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, chemical synthesis routes involving the use of protecting groups and selective deprotection steps are also employed to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminopiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Aminopiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.
Wirkmechanismus
The mechanism of action of 4-Aminopiperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of its use in thalidomide analogs, the compound binds to the protein cereblon, which is part of the E3 ubiquitin ligase complex. This binding modulates the activity of the complex, leading to the degradation of specific target proteins and resulting in various biological effects, including anti-inflammatory and anti-cancer activities .
Vergleich Mit ähnlichen Verbindungen
4-Aminopiperidine-2,6-dione can be compared with other similar compounds, such as:
3-Aminopiperidine-2,6-dione: This compound differs in the position of the amino group and has distinct biological activities.
Thalidomide: A well-known drug that contains a similar piperidine-2,6-dione core but with additional functional groups that confer its unique pharmacological properties.
Lenalidomide and Pomalidomide: These are analogs of thalidomide with modifications that enhance their efficacy and reduce side effects.
The uniqueness of this compound lies in its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous biologically active compounds.
Eigenschaften
IUPAC Name |
4-aminopiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-4(8)7-5(9)2-3/h3H,1-2,6H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHQEXASXNGICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


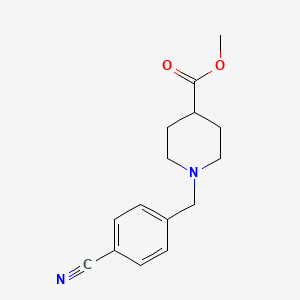
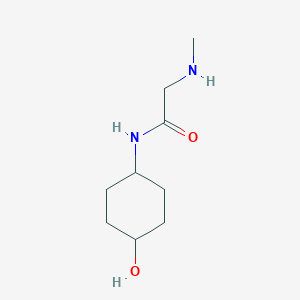




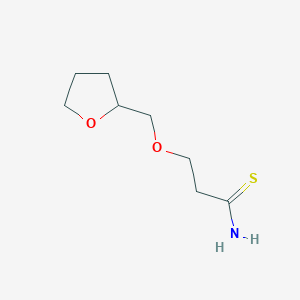
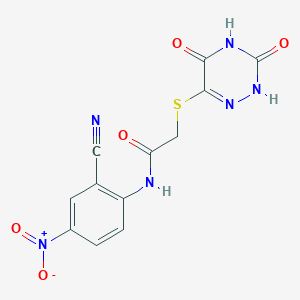
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-dichlorophenyl)ethan-1-one](/img/structure/B7807521.png)
